molecular formula C10H22O2<br>C4H9OC2H4OC4H9<br>C10H22O2 B091498 Ethylene glycol dibutyl ether CAS No. 112-48-1

Ethylene glycol dibutyl ether

Cat. No. B091498
CAS RN: 112-48-1
M. Wt: 174.28 g/mol
InChI Key: GDXHBFHOEYVPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04484009

Procedure details

The mixture consisting of 50 g (0.431 moles) of 2-propyl-1,3-dioxolane and 250 g of ethylene glycol is hydrogenolyzed in a mechanically agitated autoclave of 1-liter capacity, in the presence of 9 mg of hydroquinone, 5 g of palladium catalyst deposited on carbon at a rate of 5% of palladium by weight and of 210 mg of concentrated phosphoric acid. After 3 hours at a temperature of 170° C. under a hydrogen pressure kept constant at 30 bars, the degree of conversion of the 2-propyl dioxolane reaches 98.2%; 46.1 g (0.390 moles) of 2-butoxy-1-ethanol are produced besides 2.35 g (0.0135 moles) of 1,2-dibutoxy ethane and 0.31 g (0.004 moles) of normal butanol.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
250 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[O:8][CH2:7][CH2:6][O:5]1)[CH2:2][CH3:3].[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=CC=1)O.P(=O)(O)(O)O.C(O)CCC>[Pd].C(O)CO>[CH2:4]([O:5][CH2:6][CH2:7][OH:8])[CH2:1][CH2:2][CH3:3].[CH2:4]([O:5][CH2:6][CH2:7][O:14][CH2:13][CH2:15][CH2:16][CH3:9])[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(CC)C1OCCO1
Step Three
Name
Quantity
9 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
Quantity
210 mg
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1OCCO1
Step Six
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
250 g
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)OCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mol
AMOUNT: MASS 46.1 g
Name
Type
product
Smiles
C(CCC)OCCOCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0135 mol
AMOUNT: MASS 2.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04484009

Procedure details

The mixture consisting of 50 g (0.431 moles) of 2-propyl-1,3-dioxolane and 250 g of ethylene glycol is hydrogenolyzed in a mechanically agitated autoclave of 1-liter capacity, in the presence of 9 mg of hydroquinone, 5 g of palladium catalyst deposited on carbon at a rate of 5% of palladium by weight and of 210 mg of concentrated phosphoric acid. After 3 hours at a temperature of 170° C. under a hydrogen pressure kept constant at 30 bars, the degree of conversion of the 2-propyl dioxolane reaches 98.2%; 46.1 g (0.390 moles) of 2-butoxy-1-ethanol are produced besides 2.35 g (0.0135 moles) of 1,2-dibutoxy ethane and 0.31 g (0.004 moles) of normal butanol.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
250 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[O:8][CH2:7][CH2:6][O:5]1)[CH2:2][CH3:3].[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=CC=1)O.P(=O)(O)(O)O.C(O)CCC>[Pd].C(O)CO>[CH2:4]([O:5][CH2:6][CH2:7][OH:8])[CH2:1][CH2:2][CH3:3].[CH2:4]([O:5][CH2:6][CH2:7][O:14][CH2:13][CH2:15][CH2:16][CH3:9])[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(CC)C1OCCO1
Step Three
Name
Quantity
9 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
Quantity
210 mg
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1OCCO1
Step Six
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
250 g
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)OCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mol
AMOUNT: MASS 46.1 g
Name
Type
product
Smiles
C(CCC)OCCOCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0135 mol
AMOUNT: MASS 2.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.